molecular formula C8H5Cl2N3O2 B12500414 Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate

Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B12500414
M. Wt: 246.05 g/mol
InChI Key: KWEXFBFBRKVYLJ-UHFFFAOYSA-N
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Description

Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by the presence of two chlorine atoms at the 5 and 7 positions of the pyrazolo[1,5-a]pyrimidine ring and a methyl ester group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate typically involves the reaction of pyrazolo[1,5-a]pyrimidine-5,7-dione with phosphorus oxychloride and N,N-dimethylaniline. The reaction mixture is heated under reflux for several hours, followed by extraction with ethyl acetate and purification to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions: Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 5 and 7 positions are susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although specific details are not widely documented.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation and Reduction: Standard oxidizing and reducing agents, such as potassium permanganate and sodium borohydride, can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine can yield the corresponding amino derivative of the compound.

Scientific Research Applications

Chemistry: Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate is used as a building block in the synthesis of various heterocyclic compounds. Its reactivity and structural features make it valuable in the development of new chemical entities.

Biology and Medicine: Its derivatives have been explored for their biological activities, including antiviral, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of advanced materials, such as fluorescent dyes and sensors. Its unique structural properties contribute to the development of materials with specific optical and electronic characteristics .

Mechanism of Action

The mechanism of action of Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate is not fully elucidated. its biological activity is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through the inhibition of key enzymes or modulation of receptor activity, leading to therapeutic outcomes .

Comparison with Similar Compounds

  • Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate
  • 7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines

Uniqueness: Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group.

Biological Activity

Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS Number: 1211583-00-4) is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activities, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Formula: C8H6Cl2N3O2
Molecular Weight: 221.06 g/mol
IUPAC Name: this compound
Appearance: Solid

Synthesis

The synthesis of this compound involves several steps starting from 5-amino-3-methylpyrazole. The compound is synthesized through chlorination and subsequent nucleophilic substitution reactions. The general synthetic pathway includes:

  • Formation of Dihydroxy-Heterocycle: 5-amino-3-methylpyrazole reacts with diethyl malonate in the presence of sodium ethanolate.
  • Chlorination: The resulting dihydroxy compound undergoes chlorination using phosphorus oxychloride.
  • Nucleophilic Substitution: The chlorinated intermediate is treated with morpholine to yield the final product.

Biological Activity

This compound exhibits a variety of biological activities, particularly as an inhibitor of specific kinases and as an antimicrobial agent.

Inhibition of Kinases

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine compounds can inhibit PI3K isoforms. For instance:

CompoundIC50 (µM)Target Kinase
Compound 70.47PI3Kδ
Compound 53.56PI3Kδ
Compound 62.30PI3Kδ

The above data indicates that this compound and its derivatives show promising inhibition against PI3Kδ, which is implicated in various cancers and inflammatory diseases .

Antimicrobial Activity

In vitro studies have shown that related compounds exhibit moderate antimicrobial activity against pathogenic bacteria and fungi. For example:

  • Pseudomonas aeruginosa : MIC = 0.21 μM
  • Escherichia coli : MIC = 0.21 μM

These results highlight the potential of this compound as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at the 5 and 7 positions of the pyrazolo[1,5-a]pyrimidine core significantly affect biological activity. Compounds with specific substituents demonstrate enhanced potency against targeted enzymes and microorganisms.

Case Studies

Several studies have been conducted to evaluate the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • Study on CDK Inhibition : Compounds were evaluated for their ability to inhibit cyclin-dependent kinases (CDKs), showing selective inhibition profiles that suggest potential applications in cancer therapy .
  • Antimicrobial Screening : A series of thiazolopyridine derivatives were screened for antimicrobial activity, revealing promising results against common pathogens .

Properties

Molecular Formula

C8H5Cl2N3O2

Molecular Weight

246.05 g/mol

IUPAC Name

methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate

InChI

InChI=1S/C8H5Cl2N3O2/c1-15-8(14)4-2-7-11-5(9)3-6(10)13(7)12-4/h2-3H,1H3

InChI Key

KWEXFBFBRKVYLJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C(=C1)N=C(C=C2Cl)Cl

Origin of Product

United States

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